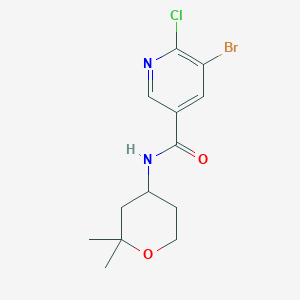
5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide is a complex organic compound characterized by its bromine and chlorine atoms on the pyridine ring, and a carboxamide group attached to a 2,2-dimethyloxan-4-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. The bromination and chlorination reactions are often carried out using bromine and chlorine gas, respectively, under controlled conditions to ensure selective substitution on the pyridine ring. The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, followed by amide bond formation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the halogenated pyridine.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its halogenated pyridine core makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are still under investigation. its potential as a pharmacophore in drug design is promising due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore the medicinal properties of this compound
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
相似化合物的比较
5-Bromo-6-chloropyridine-2-amine: Similar in structure but lacks the carboxamide group.
5-Bromo-2-chloropyridine: Another halogenated pyridine derivative with different substitution patterns.
Uniqueness: The presence of both bromine and chlorine atoms on the pyridine ring, along with the carboxamide group, makes this compound unique compared to its analogs
属性
IUPAC Name |
5-bromo-6-chloro-N-(2,2-dimethyloxan-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-13(2)6-9(3-4-19-13)17-12(18)8-5-10(14)11(15)16-7-8/h5,7,9H,3-4,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRSQBQBDFMUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)C2=CC(=C(N=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-butyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2974972.png)
![6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2974974.png)
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)

![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole](/img/structure/B2974985.png)
![2-{[5-(4-FLUOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2974991.png)
![Ethyl 2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2974992.png)

